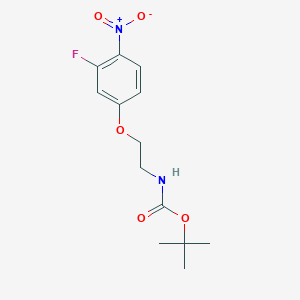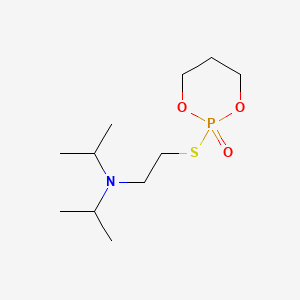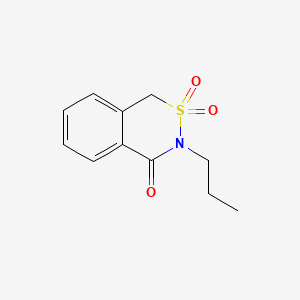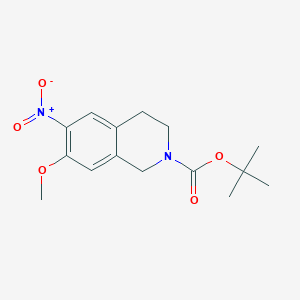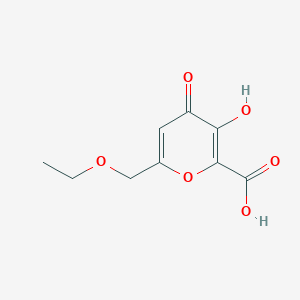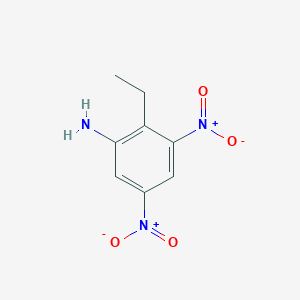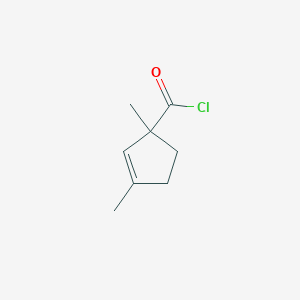
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is an organic compound with a cyclopentene ring substituted with two methyl groups and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride typically involves the reaction of 1,3-dimethylcyclopent-2-ene with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its toxicity and reactivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the hazardous nature of phosgene safely. The use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 1,3-dimethylcyclopent-2-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 1,3-dimethylcyclopent-2-ene-1-carboxylic acid.
Reduction: Formation of 1,3-dimethylcyclopent-2-ene-1-methanol.
科学的研究の応用
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical entities. This reactivity is exploited in various chemical transformations and modifications.
類似化合物との比較
Similar Compounds
1,3-Dimethylcyclopent-2-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1,3-Dimethylcyclopent-2-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Cyclopent-2-ene-1-carbonyl chloride: Lacks the methyl substitutions on the cyclopentene ring.
Uniqueness
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is unique due to the presence of both methyl groups and the carbonyl chloride group, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.
特性
CAS番号 |
84884-05-9 |
|---|---|
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC名 |
1,3-dimethylcyclopent-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3 |
InChIキー |
FDXVKFOGKKOTGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CC1)(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
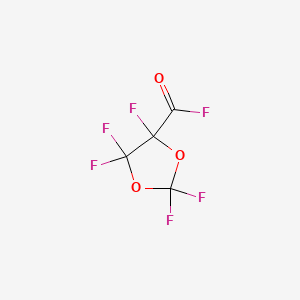
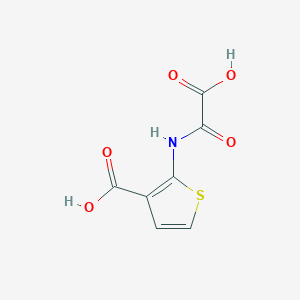
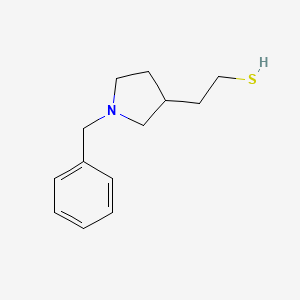

![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
